molecular formula C15H20BNO2 B1526623 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 955979-22-3

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1526623
M. Wt: 257.14 g/mol
InChI Key: VJBYXNVNDPTRMF-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronic ester group in this compound could potentially be used in various types of cross-coupling reactions to form carbon-carbon bonds. For example, it could react with aryl halides in a Suzuki-Miyaura reaction to form biaryl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational methods or determined experimentally. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

  • Scientific Field : Organic Chemistry and Drug Synthesis .
  • Summary of the Application : This compound is an organic intermediate with borate and sulfonamide groups. It’s used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols. It’s also utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
  • Methods of Application or Experimental Procedures : The compound can be synthesized through nucleophilic and amidation reactions. The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Methyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate : This compound is used in organic synthesis. It’s a boric acid ester intermediate with a benzene ring .

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol : This compound is also a boric acid ester intermediate. It’s used in organic synthesis and has a phenol group .

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : This compound is a boric acid ester intermediate with an aniline group. It’s used in organic synthesis .

  • Methyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate : This compound is used in organic synthesis. It’s a boric acid ester intermediate with a benzene ring .

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol : This compound is also a boric acid ester intermediate. It’s used in organic synthesis and has a phenol group .

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : This compound is a boric acid ester intermediate with an aniline group. It’s used in organic synthesis .

Safety And Hazards

As with any chemical compound, handling “2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYXNVNDPTRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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